![molecular formula C4H16Cl4N4Pt B6286237 [Pt(en)2Cl2]Cl2 CAS No. 16924-88-2](/img/structure/B6286237.png)
[Pt(en)2Cl2]Cl2
Overview
Description
[Pt(en)2Cl2]Cl2 is an organometallic compound composed of platinum, ethylenediamine, and two chloride ligands. It is an important and versatile compound in the field of organometallic chemistry, as it is used for a variety of purposes, including synthesis, catalysis, and scientific research applications. This compound is of particular interest due to its unique properties, which make it suitable for a variety of applications.
Scientific Research Applications
Selective and Rapid Formation of Intramolecular Disulfide Bonds in Peptides : [Pt(en)2Cl2]Cl2 is used as a reagent for the highly selective and rapid formation of intramolecular disulfide bonds in peptides. This process is significant in peptide and protein chemistry, especially for the synthesis and structural analysis of proteins and peptides (Shi & Rabenstein, 2003).
Cytotoxicity and Anticancer Activity : This compound has been studied for its effects on the reduction and cytotoxicity of Pt(IV) anticancer complexes. The reduction rates and cytotoxicity depend significantly on the ligands present in the complex (Choi et al., 1998).
Hydrolysis of Amide Bonds : The hydrolytic reactions of various Pt(II) complexes, including [Pt(en)2Cl2]Cl2, with N-acetylated L-methionylglycine dipeptide have been studied. These reactions contribute to understanding the toxic side effects of Pt(II) antitumor drugs and are essential in designing new potential Pt(II) antitumor drugs (Živković et al., 2011).
Reactions with Nucleic Acid Constituents : [Pt(en)Cl2] reacts with adenine, guanine, cytosine, and their nucleosides and nucleotides, playing a crucial role in understanding its interaction with DNA and its potential as an anti-tumor agent (Robins, 1973).
Synthesis and Characterization of Complexes : Studies on the synthesis and characterization of platinum(II)-diaminoalkane complexes provide insights into the molecular structures and properties of these compounds. This information is vital for understanding their interactions and potential applications (Clement et al., 1996).
Reactions with Glutathione : Research on Pt(II) complexes, including those with ethylenediamine ligands, explores their reactions with glutathione. This study is significant for understanding the oxidation properties of coordinated ligands and the biological activity of these complexes (Grabner et al., 2003).
properties
IUPAC Name |
dichloroplatinum(2+);ethane-1,2-diamine;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.4ClH.Pt/c2*3-1-2-4;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPNQXGFQQYOS-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].[Cl-].Cl[Pt+2]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl4N4Pt | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Pt(en)2Cl2]Cl2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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